4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzenesulfonate
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Overview
Description
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE is a complex organic compound with the molecular formula C20H14ClN3O6S and a molecular weight of 459.86 g/mol . This compound is characterized by its unique structure, which includes a chlorophenyl group, a formamido group, and a nitrobenzene sulfonate group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE involves multiple steps, including the formation of the chlorophenylformamido group and the subsequent coupling with the nitrobenzene sulfonate group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further research and development .
Scientific Research Applications
4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE include other chlorophenylformamido derivatives and nitrobenzene sulfonates. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
The uniqueness of 4-[(E)-{[(4-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H14ClN3O6S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C20H14ClN3O6S/c21-16-8-6-15(7-9-16)20(25)23-22-13-14-4-10-18(11-5-14)30-31(28,29)19-3-1-2-17(12-19)24(26)27/h1-13H,(H,23,25)/b22-13+ |
InChI Key |
GIUPVQBPASLRSP-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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